4-(5-methyl-1H-tetrazol-1-yl)phenol
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Description
“4-(5-methyl-1H-tetrazol-1-yl)phenol” is a chemical compound with the CAS Number: 157124-41-9 . It has a molecular weight of 176.18 and its molecular formula is C8H8N4O . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-(5-methyl-1H-tetrazol-1-yl)phenol” is 1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
“4-(5-methyl-1H-tetrazol-1-yl)phenol” is a solid at room temperature . It has a molecular weight of 176.18 and its molecular formula is C8H8N4O .Scientific Research Applications
Synthesis and Characterization
- Novel tetrazole derivatives, including those structurally related to 4-(5-methyl-1H-tetrazol-1-yl)phenol, have been synthesized and characterized through various techniques such as FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. These compounds, along with their metal complexes, were investigated for their potential in forming metal ligand compositions and for insights into their molecular properties suitable for metal ion coordination, highlighting their relevance in coordination chemistry and material science (Palreddy et al., 2015).
Biological Activity
- The biological activity of synthesized tetrazole compounds and their derivatives has been a subject of interest. Studies have shown that these compounds exhibit various biological activities. For instance, certain tetrazole derivatives have been investigated for their antimicrobial properties against a range of bacteria and fungi, demonstrating their potential as antimicrobial agents (Arulmurugan et al., 2011). Additionally, the inhibitive action of bipyrazolic isomers, related to tetrazole chemistry, against steel corrosion in an acidic solution indicates their utility as corrosion inhibitors, showcasing an application in materials protection (Tebbji et al., 2005).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations have been utilized to understand the interaction of tetrazole derivatives within biological systems, such as the active sites of enzymes. These studies are crucial for designing compounds with enhanced biological or pharmacological activities. For example, docking studies to understand the interaction of tetrazole compounds with the cyclooxygenase-2 enzyme have been conducted, providing insights into their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
properties
IUPAC Name |
4-(5-methyltetrazol-1-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQZGPBQMWZVLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587936 |
Source
|
Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1H-tetrazol-1-yl)phenol | |
CAS RN |
157124-41-9 |
Source
|
Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157124-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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